molecular formula C39H37N3O3 B611247 TCH-165

TCH-165

Cat. No.: B611247
M. Wt: 595.7 g/mol
InChI Key: XXDLWRCUPASJGY-AEGYFVCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

TCH-165 enhances the chymotrypsin-like (CT-L), trypsin-like (Tryp-L), and caspase-like (Casp-L) activities of the 20S proteasome . It increases substrate accessibility to the 20S catalytic chamber through 20S gate opening . This compound has the ability to enhance 20S-mediated degradation of the intrinsically disordered proteins α-synuclein (α-syn) and tau .

Cellular Effects

This compound has been shown to decrease MYC protein levels, in a manner that parallels REGγ protein-mediated MYC degradation . It reduces cancer cell growth in vitro and in vivo models of multiple myeloma by enhancing apoptotic signaling . Furthermore, this compound treatment enhances ornithine decarboxylase (ODC) degradation .

Molecular Mechanism

This compound regulates the dynamic equilibrium between the 20S and 26S proteasome complexes . It enhances the proteolytic activity of the 20S proteasome by increasing substrate accessibility to the 20S catalytic chamber through 20S gate opening . This compound enhances MYC degradation by the 20S proteasome, which reduces c-MYC levels in vivo .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular processes such as proteasome activity and protein degradation have been observed over time in laboratory settings

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce tumor volume when administered at a dose of 100 mg/kg

Metabolic Pathways

This compound is involved in the proteasome pathway, interacting with enzymes of the 20S proteasome

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCH-165 involves several steps, starting with the preparation of the core imidazole structure. The key steps include:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a multi-step process involving the condensation of appropriate aldehydes and amines.

    Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the benzyl, benzylamino, methoxyphenyl, and phenyl groups at specific positions.

    Esterification: The final step involves the esterification of the imidazole derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TCH-165 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can also be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the benzyl and benzylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

TCH-165 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

TCH-165 is unique in its ability to selectively enhance 20S proteasome activity without affecting the 26S proteasome complex . Similar compounds include:

    Bortezomib: A proteasome inhibitor used in cancer therapy. Unlike this compound, bortezomib inhibits both 20S and 26S proteasome activities.

    Carfilzomib: Another proteasome inhibitor with a similar mechanism to bortezomib but with greater specificity for the 20S proteasome.

    MG132: A reversible proteasome inhibitor that targets both 20S and 26S proteasomes.

This compound stands out due to its selective enhancement of 20S proteasome activity, making it a valuable tool for studying protein degradation pathways and developing targeted therapies for diseases involving protein aggregation .

Biological Activity

TCH-165 is a small molecule that functions as a 20S proteasome enhancer, demonstrating significant biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological effects, mechanisms of action, and research findings, supported by data tables and case studies.

This compound enhances the assembly and activity of the 20S proteasome, which is crucial for the degradation of proteins, particularly those that are intrinsically disordered. The compound increases the accessibility of substrates to the catalytic chamber of the 20S proteasome by promoting gate opening, thereby enhancing proteolytic activity significantly. Notably, this compound has shown to:

  • Enhance c-MYC degradation : This is pivotal since c-MYC is a transcription factor often overexpressed in various cancers. This compound treatment leads to reduced c-MYC levels both in vitro and in vivo, effectively down-regulating its target genes and inhibiting cancer cell proliferation .
  • Increase degradation of intrinsically disordered proteins (IDPs) : Studies indicate that this compound enhances the degradation of proteins such as α-synuclein and tau, while not affecting structured proteins like GAPDH .

In Vitro Findings

In vitro experiments have demonstrated that this compound effectively reduces c-MYC levels in various hematological cancer cell lines. For example:

  • Cell Lines Tested : CCRF-CEM (acute lymphoblastic leukemia), RPMI-8226 (multiple myeloma), and THP-1 (acute monocytic leukemia).
  • Concentration-Dependent Effects : this compound exhibited cytotoxic effects with a 50% cytotoxic concentration (CC₅₀) in the low micromolar range. Specifically, it showed significant reductions in c-MYC levels at concentrations around 1 μM .

In Vivo Efficacy

Research involving animal models has further elucidated the effects of this compound:

  • Xenograft Models : In a study using RPMI-8226 xenografts in mice, this compound treatment resulted in a tumor volume reduction of approximately 76% compared to control groups, with minimal weight loss observed (<10%), indicating good tolerance .
Treatment GroupAverage Tumor Volume (mm³)Percentage Reduction
Control1253.4 ± 371.86-
Bortezomib771.41 ± 129.3538%
This compound304.43 ± 49.5076%

Case Studies

Case studies have demonstrated the clinical relevance of this compound in treating MYC-driven cancers:

  • Study on Beagles : Adult male beagles treated with this compound exhibited enhanced proteasome activity, confirming its efficacy in a mammalian model. The study highlighted significant reductions in c-MYC protein levels post-treatment .
  • Human Cancer Cell Lines : Analysis of patient-derived primary cells from refractory multiple myeloma cases indicated that these cells were susceptible to this compound treatment, reinforcing its potential as a therapeutic agent against resistant cancer types .

Gene Expression Analysis

Gene expression profiling following this compound treatment revealed limited changes overall; however, significant down-regulation of MYC-mediated transcription was noted. The effective concentrations for inhibiting MYC-mediated luciferase transcription correlated well with those needed to reduce MYC protein levels, further supporting the mechanism by which this compound operates .

Properties

IUPAC Name

ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDLWRCUPASJGY-AEGYFVCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1([C@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TCH-165
Reactant of Route 2
Reactant of Route 2
TCH-165
Reactant of Route 3
Reactant of Route 3
TCH-165
Reactant of Route 4
Reactant of Route 4
TCH-165
Reactant of Route 5
Reactant of Route 5
TCH-165
Reactant of Route 6
Reactant of Route 6
TCH-165
Customer
Q & A

Q1: What is the mechanism of action of TCH-165 and what are its downstream effects?

A1: this compound acts as a small molecule modulator of the 20S proteasome. [] Instead of the typical ubiquitin-dependent degradation pathway associated with the 26S proteasome, this compound promotes the degradation of proteins through the 20S proteasome. [, ] This process leads to enhanced degradation of intrinsically disordered proteins (IDPs) like α-synuclein, tau, ornithine decarboxylase, and c-Fos, including the oncogenic transcription factor MYC. [, ] Notably, this compound does not significantly affect the degradation of structured proteins. [] This targeted degradation of specific proteins, particularly MYC, results in antitumor activity in various cancers, including multiple myeloma and osteosarcoma. [, ]

Q2: What is known about the efficacy of this compound in in vitro and in vivo models?

A2: this compound exhibits promising antitumor activity in both in vitro and in vivo models. In vitro studies using canine and human osteosarcoma cell lines showed that this compound effectively decreased c-MYC protein expression in a dose-dependent manner, leading to cell cycle arrest at the G1 phase. [] Similarly, in multiple myeloma models, this compound demonstrated reduced cancer cell growth by enhancing apoptotic signaling. [] Notably, in vivo studies further confirmed these findings, showing that this compound could effectively reduce tumor growth and was well-tolerated in mice and dogs. [] In models of neurodegenerative disease, this compound was shown to protect rodent motor neurons from the toxic effects of dipeptide repeat proteins associated with C9ORF72 mutations, potentially by restoring proteostasis. []

Q3: What are the potential applications of this compound in different disease areas?

A3: Based on the current research, this compound holds promise for therapeutic applications in various disease areas:

  • Oncology: Its ability to induce MYC degradation makes it a potential therapeutic agent for cancers like multiple myeloma and osteosarcoma, where MYC overexpression plays a critical role. [, ]
  • Neurodegenerative Diseases: this compound's capacity to enhance the clearance of toxic protein aggregates, as observed with DPR proteins in C9ORF72-related ALS/FTD, suggests its potential in treating neurodegenerative diseases characterized by proteostasis defects. []
  • Cardiac Ischemia/Reperfusion Injury: Research suggests that this compound may offer benefits in mitigating cardiac damage following ischemia/reperfusion injury by influencing mitochondrial dynamics through increased proteasome activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.